molecular formula C11H7BrO2 B092810 4-Bromo-1-naphthoic acid CAS No. 16650-55-8

4-Bromo-1-naphthoic acid

Cat. No. B092810
CAS RN: 16650-55-8
M. Wt: 251.08 g/mol
InChI Key: FIJIPZQZVLCOMB-UHFFFAOYSA-N
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Patent
US09447084B2

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed tetrahydrofuran (200 mL), 4-bromonaphthalene-1-carboxylic acid (7 g, 27.88 mmol, 1.00 equiv). This was followed by the addition of BH3.THF (55.7 mL, 2.00 equiv) dropwise with stirring. The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of hydrogen chloride. The pH was adjusted to 6. The resulting solution was diluted with 200 mL of ethyl acetate. The resulting mixture was washed with 3×100 mL of brine. The organic phase was dried over anhydrous sodium sulfate and concentrated under vacuum. The resulting residue was washed with 30 mL of n-hexane. This resulted in 6.3 g (95%) of (4-bromonaphthalen-1-yl)methanol as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
55.7 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12](O)=[O:13])=[CH:4][CH:3]=1.B.C1COCC1>O1CCCC1>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][OH:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
55.7 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL 3-necked round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of hydrogen chloride
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with 200 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 3×100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
The resulting residue was washed with 30 mL of n-hexane
CUSTOM
Type
CUSTOM
Details
This resulted in 6.3 g (95%) of (4-bromonaphthalen-1-yl)methanol as a white solid

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C2=CC=CC=C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.